2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

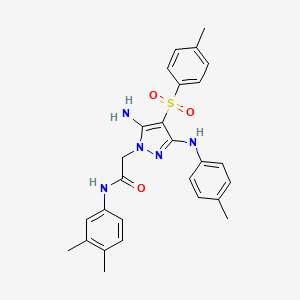

The compound 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazole core substituted with amino, p-tolylamino, and tosyl (p-toluenesulfonyl) groups. The acetamide nitrogen is bonded to a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name |

2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3S/c1-17-5-10-21(11-6-17)30-27-25(36(34,35)23-13-7-18(2)8-14-23)26(28)32(31-27)16-24(33)29-22-12-9-19(3)20(4)15-22/h5-15H,16,28H2,1-4H3,(H,29,33)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZVPBZVVZPYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide involves a multi-step process that starts with the formation of the pyrazole ring. Initially, a hydrazine derivative reacts with an appropriate diketone or ketoester, under acidic or basic conditions, to yield the pyrazole core. This intermediate is then subjected to functional group modifications, such as the introduction of tosyl and amino groups, through nucleophilic substitution and amination reactions, respectively. The final step includes the coupling of the pyrazole intermediate with 3,4-dimethylphenyl acetic acid using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrially, the synthesis of this compound might be optimized using flow chemistry techniques to enhance the efficiency and yield of each reaction step. Large-scale production would involve the use of continuous reactors and in-line purification methods to minimize impurities and streamline the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations, particularly at the amine and phenyl rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions, especially of the nitro groups if present as intermediates, can be achieved using hydrogenation over palladium or with metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functional group modifications on the phenyl rings or the pyrazole core.

Common Reagents and Conditions: Typical reagents include electrophiles (e.g., sulfonyl chlorides for tosylation), nucleophiles (e.g., amines for amination), oxidizing agents (e.g., PCC, DDQ), and reducing agents (e.g., sodium borohydride).

Major Products: The major products of these reactions often retain the core pyrazole structure while introducing or modifying functional groups, leading to derivatives with potentially enhanced biological or chemical properties.

Scientific Research Applications

This compound finds diverse applications in:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Potential as a bioactive molecule due to its amino and tosyl groups, which can interact with biological targets such as enzymes and receptors.

Medicine: Possible use in the development of therapeutic agents targeting specific diseases or conditions, particularly if it shows activity in biological assays.

Industry: Utility in the production of specialty chemicals or as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The exact mechanism by which 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide exerts its effects depends on its specific application. Generally, the presence of functional groups like amino, tosyl, and phenyl rings allows the compound to engage in interactions with molecular targets, such as binding to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide (Compound 10)

- Structural Features: Shares the N-(3,4-dimethylphenyl)acetamide backbone with the target compound. Replaces the pyrazole-tosyl group with a thio-linked quinazolinone system and a sulfamoylphenyl substituent.

- Molecular Formula : C₂₃H₁₅F₃N₆O₄S₃ (MW: 592.03 g/mol).

- Key Data: Elemental analysis (Calcd./Found): C (46.62/46.30), H (2.55/2.21), N (14.18/13.93), indicating minor impurities or hydration .

- The quinazolinone scaffold introduces a larger aromatic system, which could influence pharmacokinetic properties like metabolic stability.

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide

- Structural Features: Simpler acetamide with a diethylamino group and 2,6-dimethylphenyl substitution (vs. 3,4-dimethylphenyl in the target).

- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.33 g/mol).

- Key Data : Melting point 66–69°C .

- The diethylamino group introduces basicity, which may affect solubility and membrane permeability.

Chloro-Substituted Acetamide Herbicides (e.g., Alachlor, Pretilachlor)

- Structural Features :

- Chlorine substituents and N-alkyl/methoxy groups (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)).

- Applications : Widely used as herbicides .

- Implications :

- The electron-withdrawing chlorine atom enhances electrophilicity, critical for herbicidal activity via enzyme inhibition.

- The target compound lacks chlorine, suggesting divergent applications (e.g., pharmaceuticals rather than agrochemicals).

Data Table: Comparative Overview

Research Findings and Implications

- Structural Complexity: The target compound’s pyrazole-tosyl system offers unique hydrogen-bonding and steric properties compared to simpler acetamides (e.g., diethylamino derivative) or chloro-herbicides.

- Functional Groups : The tosyl group may improve stability and solubility relative to sulfamoyl or chlorine substituents, though direct data are lacking.

- Synthetic Challenges: The pyrazole core likely requires multi-step cyclization, contrasting with the straightforward alkylation used for diethylamino analogs .

Biological Activity

The compound 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C23H22N4O3S

- Molecular Weight : 438.51 g/mol

The structure features a pyrazole ring substituted with an amino group and a tosyl group, along with an acetamide moiety. This configuration is significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit promising anticancer activity. The specific compound in focus has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

One of the notable mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For instance, it has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown effective inhibition against BChE, suggesting that this pyrazole derivative may also possess neuroprotective properties .

The proposed mechanism of action involves the compound's interaction with various biochemical pathways:

- Enzyme Interaction : The compound likely binds to the active site of BChE or other target enzymes, preventing substrate binding and subsequent enzymatic activity.

- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Study 1: Anticancer Activity

A recent study evaluated several pyrazole derivatives, including our compound, for their cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit BChE activity. The findings revealed that it effectively reduced BChE activity at low micromolar concentrations, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Data Tables

Q & A

Basic Research Questions

Synthesis Optimization and Structural Confirmation Q1: What are the key steps and challenges in synthesizing 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide? Answer: The synthesis typically involves multi-step reactions, including:

- Tosylation : Introducing the tosyl group (p-toluenesulfonyl) at the pyrazole N-1 position under anhydrous conditions using tosyl chloride and a base like pyridine .

- Coupling Reactions : Amide bond formation between the pyrazole core and the 3,4-dimethylphenylacetamide moiety using coupling agents such as DCC or EDCI .

- Purification : Column chromatography or recrystallization to isolate the product. Challenges include optimizing reaction time, temperature, and solvent selection to minimize by-products like unreacted intermediates or sulfonamide derivatives . Structural confirmation requires 1H/13C NMR (to verify substituent positions), IR (to confirm functional groups like amide C=O), and LC-MS (for molecular weight validation) .

Biological Activity Prediction Q2: How can researchers predict the biological activity of this compound prior to in vitro testing? Answer:

- Computer-Aided Tools : Use the PASS (Prediction of Activity Spectra for Substances) program to predict pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .

- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding with the acetamide group and π-π stacking between the tolyl and aromatic residues .

- SAR Analysis : Compare with analogs (e.g., pyrazole-thioacetamide derivatives) to identify critical substituents influencing activity .

Advanced Research Questions

Resolving Crystallographic Data Contradictions Q3: How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structural analysis? Answer:

- Refinement Software : Use SHELXL for small-molecule refinement, which allows manual adjustment of thermal parameters and inclusion of twinning or disorder models .

- Validation Tools : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids. For ambiguous electron density, consider alternative conformers or partial occupancy .

- Data Reconciliation : Compare with structurally similar compounds (e.g., pyrazole-acetamide derivatives in ) to validate geometric parameters .

Designing SAR Studies Using Structural Analogs Q4: What methodologies are effective for structure-activity relationship (SAR) studies of this compound? Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing tosyl with methylsulfonyl or altering the 3,4-dimethylphenyl group) .

- Biological Screening : Test analogs against target panels (e.g., cancer cell lines, bacterial strains) using dose-response assays.

- Data Correlation : Use QSAR models to link structural features (e.g., Hammett σ values of substituents) to activity. For example, electron-withdrawing groups on the pyrazole may enhance kinase inhibition .

Table 1: Key Structural Analogs and Observed Activities

| Compound Class | Structural Modification | Biological Activity | Reference |

|---|---|---|---|

| Pyrido-pyrimidine acetamide | Fluorinated core | Anticancer (IC50: 2.1 μM) | |

| Triazole-thioacetamide | Triazole moiety | Antimicrobial (MIC: 8 μg/mL) | |

| Thieno-pyrimidine derivatives | Sulfonylpiperazine substitution | Anti-inflammatory (COX-2 inhibition) |

Optimizing Reaction Conditions for Scale-Up Q5: How can researchers balance kinetic vs. thermodynamic control in large-scale synthesis? Answer:

- Kinetic Control : Use lower temperatures (0–5°C) and polar aprotic solvents (DMF, DMSO) to favor faster-forming intermediates (e.g., tosylation step) .

- Thermodynamic Control : For steps requiring stable products (e.g., cyclization), higher temperatures (80–100°C) and prolonged reaction times ensure equilibrium favors the most stable conformer .

- Process Monitoring : Employ in-situ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Addressing Polymorphism in Bioactivity Studies Q6: How might polymorphism affect the biological activity of this compound, and how can it be characterized? Answer:

- Screening Methods : Use solvent evaporation or slurry crystallization to isolate polymorphs. Characterize via PXRD and DSC to confirm distinct forms .

- Bioactivity Testing : Compare dissolution rates and IC50 values across polymorphs. For example, a metastable form may exhibit higher solubility and enhanced antimicrobial activity .

- Stability Studies : Monitor phase transitions under accelerated storage conditions (40°C/75% RH) to identify the most pharmaceutically viable form .

Methodological Considerations

- Data Contradictions : When conflicting biological data arise (e.g., varying IC50 values across labs), validate assay protocols (e.g., ATP levels vs. cell-counting methods) and ensure compound purity (>95% by HPLC) .

- Crystallographic Challenges : For poorly diffracting crystals, optimize growth conditions (e.g., slow evaporation from DCM/hexane) or use synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.